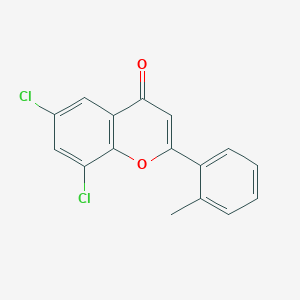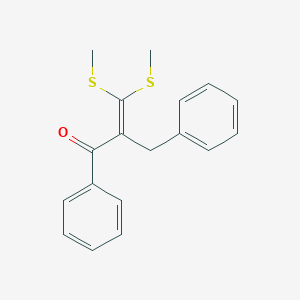
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzyl group, two methylsulfanyl groups, and a phenyl group attached to the prop-2-en-1-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through various organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the enone structure suggests it could participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone.
Comparación Con Compuestos Similares
Similar Compounds
Chalcones: Compounds with a similar enone structure but different substituents.
Benzylideneacetophenones: Similar backbone with variations in the substituents.
Propiedades
Número CAS |
89003-18-9 |
|---|---|
Fórmula molecular |
C18H18OS2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18OS2/c1-20-18(21-2)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
KLHUMEDIVNSHBY-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
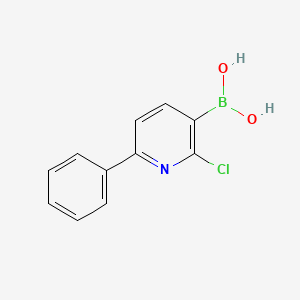
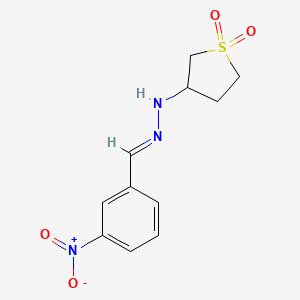
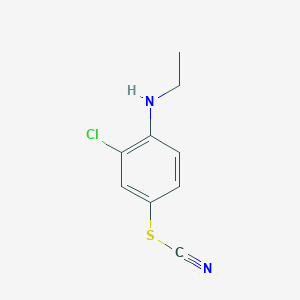
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
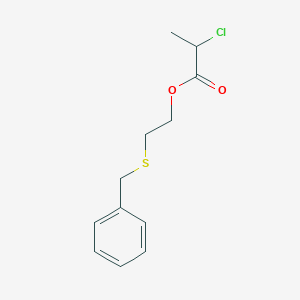
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)
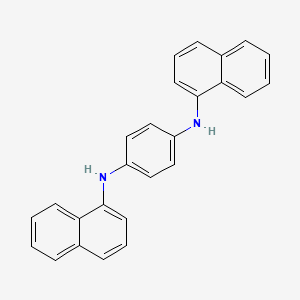
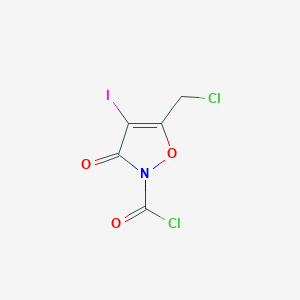

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
